
3,3'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is an organic compound characterized by its unique structure, which includes a hydrazine core flanked by two diphenylpropanone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-diphenylpropan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine core allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The hydrazine core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diphenylpropanone moieties may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Compounds with biological activity and applications in chemical analysis.
2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with applications in organic synthesis.
Uniqueness
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91122-84-8 |
|---|---|
Fórmula molecular |
C32H32N2O2 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
3-[dimethylamino-(3-oxo-1,3-diphenylpropyl)amino]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C32H32N2O2/c1-33(2)34(29(25-15-7-3-8-16-25)23-31(35)27-19-11-5-12-20-27)30(26-17-9-4-10-18-26)24-32(36)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |
Clave InChI |
HOPRRCLWZDXBEL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


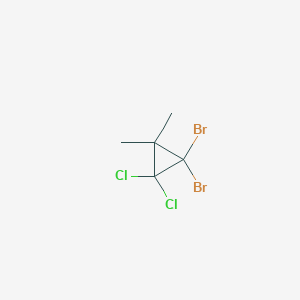
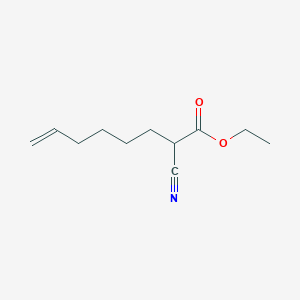
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
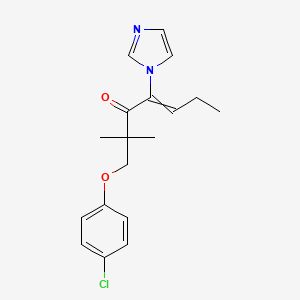
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
silanol](/img/structure/B14366759.png)
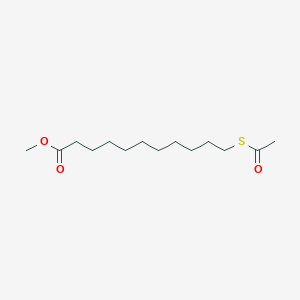
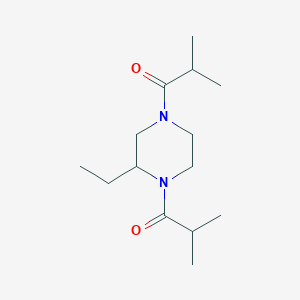
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
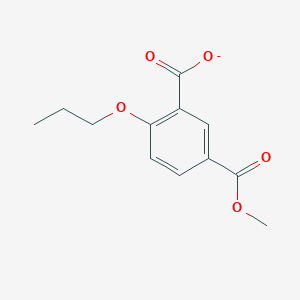
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)

